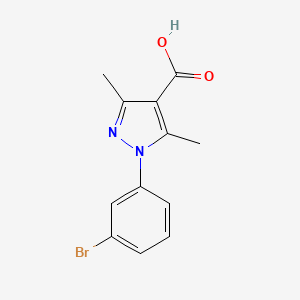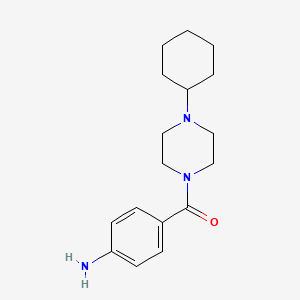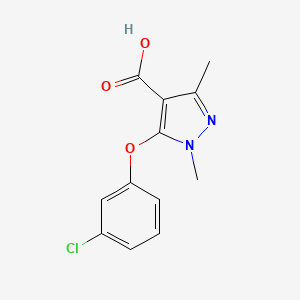
4-ブロモ-2,6-ジフルオロベンズアルデヒド
概要
説明
4-Bromo-2,6-difluorobenzaldehyde is an organic compound belonging to the class of aryl aldehydes. It is a colorless solid that is of particular interest to scientists due to its unique properties and potential applications in a variety of fields.
科学的研究の応用
有機合成
4-ブロモ-2,6-ジフルオロベンズアルデヒド: は、有機合成において貴重なビルディングブロックです。臭素とアルデヒド官能基により、複雑な分子の構築のための汎用性の高い中間体となります。 臭素原子はパラジウム触媒によるクロスカップリング反応を受けるため、さまざまな芳香族化合物の合成によく用いられます .
医薬品化学
医薬品化学では、この化合物は潜在的な医薬品の合成のための前駆体として役立ちます。 フッ素原子の存在は、分子の生物活性に大きな影響を与える可能性があり、創薬および開発における注目すべき化合物となっています .
材料科学
この化合物のユニークな構造により、材料科学、特に新規ポリマーやコーティングの創製に利用できます。 さまざまな化学反応に参加する能力により、熱安定性や耐薬品性などの特性が向上した材料が得られます .
分析化学
4-ブロモ-2,6-ジフルオロベンズアルデヒド: は、分析化学において標準物質または試薬として使用できます。 明確に定義された構造と特性により、機器の校正や分光分析における基準化合物として使用できます .
農薬化学
この化合物は、農薬化学において、農薬の合成に用途が見いだされます。 フッ素原子は、効力と選択性を高めた除草剤や殺虫剤の開発に貢献できます .
環境科学
環境科学では、4-ブロモ-2,6-ジフルオロベンズアルデヒドは、環境汚染物質の研究に使用できます。 臭素含有量は、環境におけるハロゲン化有機化合物の挙動を理解する上で関連する化合物となっています .
触媒
この化合物は、触媒においてリガンド前駆体として作用できます。 金属と錯体を形成することで、工業プロセスにおいて重要な、さまざまな化学変換を促進する触媒系の一部となることができます .
太陽電池研究
最後に、太陽電池研究では、4-ブロモ-2,6-ジフルオロベンズアルデヒドは、有機太陽電池の開発に利用される可能性があります。 光を吸収し、電子移動に参加する能力により、太陽電池の効率を向上させることができます .
Safety and Hazards
4-Bromo-2,6-difluorobenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound is also classified as a specific target organ toxicant after single exposure, with the respiratory system being the target organ .
Relevant Papers Relevant papers related to 4-Bromo-2,6-difluorobenzaldehyde can be found at Sigma-Aldrich .
特性
IUPAC Name |
4-bromo-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVAISJIQNQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378342 | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537013-51-7 | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537013-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)






![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

